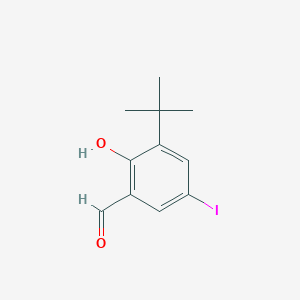

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde

CAS No.: 83816-59-5

Cat. No.: VC3801050

Molecular Formula: C11H13IO2

Molecular Weight: 304.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83816-59-5 |

|---|---|

| Molecular Formula | C11H13IO2 |

| Molecular Weight | 304.12 g/mol |

| IUPAC Name | 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde |

| Standard InChI | InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 |

| Standard InChI Key | RWBVEYVFTZFSSD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C=O)I |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C=O)I |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-(tert-Butyl)-2-hydroxy-5-iodobenzaldehyde is systematically named 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde under IUPAC rules. Alternative names include 3-tert-butyl-5-iodosalicylaldehyde and 3-(1,1-dimethylethyl)-2-hydroxy-5-iodobenzaldehyde . The compound’s SMILES notation (CC(C)(C)C₁=CC(=CC(=C1O)C=O)I) and InChIKey (RWBVEYVFTZFSSD-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃IO₂ | |

| Molecular Weight | 304.12 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Density | ~1.5 g/cm³ (estimated) | |

| Solubility | Soluble in DCM, THF, DMF |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via electrophilic aromatic substitution or metal-catalyzed coupling. A plausible route involves iodination of 3-tert-butylsalicylaldehyde using iodine monochloride (ICl) in acetic acid, followed by purification via column chromatography . Alternatively, Sonogashira-Hagihara coupling could introduce acetylene tethers for further functionalization, as demonstrated in related dialdehyde syntheses .

Optimization and Yield

Yields for such reactions typically range from 40% to 65%, depending on reaction conditions. For example, the Duff reaction—employed for 3,5-di-tert-butylsalicylaldehyde—achieves moderate yields when hexamethylenetetramine reacts with phenol derivatives under acidic conditions . Microwave-assisted synthesis may enhance efficiency but remains unexplored for this specific compound.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes condensation reactions with amines to form Schiff bases, which are precursors to salen ligands. These ligands, when complexed with transition metals like manganese or iron, exhibit catalytic activity in asymmetric epoxidation and oxidation reactions .

Iodine Substitution

The iodine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. This reactivity is critical in pharmaceutical synthesis, where biaryl motifs are common . Additionally, iodine can be replaced via nucleophilic aromatic substitution under harsh conditions, though this is less common due to the steric hindrance from the tert-butyl group.

Applications in Catalysis and Materials Science

Ligand Design

3-(tert-Butyl)-2-hydroxy-5-iodobenzaldehyde is a key building block for salen-type ligands. For instance, condensation with 1,2-diaminocyclohexane yields chiral salen ligands used in Jacobsen’s catalyst for asymmetric epoxidation of alkenes . The iodine substituent allows post-functionalization, enabling tuning of electronic and steric properties.

Comparative Analysis with Analogous Compounds

3-Tert-butyl-5-methoxysalicylaldehyde

Replacing iodine with methoxy (CAS 123013-13-8) reduces molecular weight to 208.25 g/mol and alters reactivity. The methoxy derivative is less electrophilic but offers improved solubility in polar solvents .

3,5-Di-tert-butylsalicylaldehyde

This analog (CAS 17754-90-4) lacks iodine but features enhanced steric bulk, making it preferential in catalysis requiring rigid ligand frameworks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume